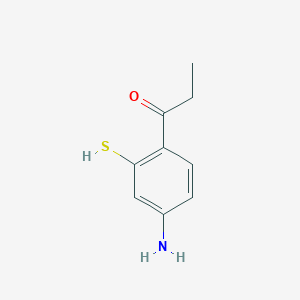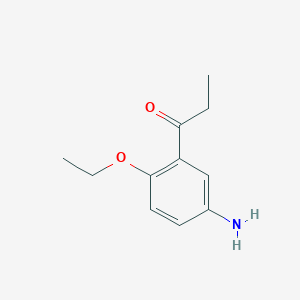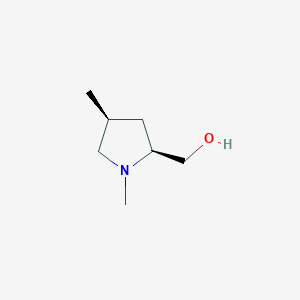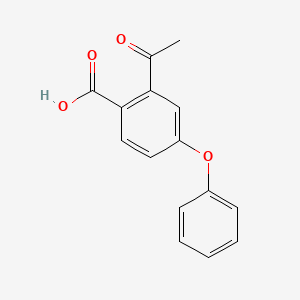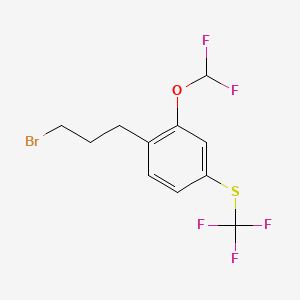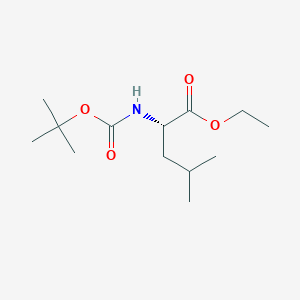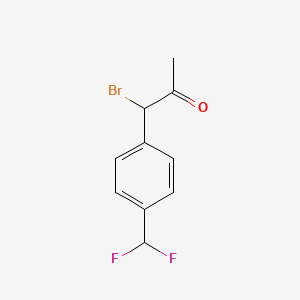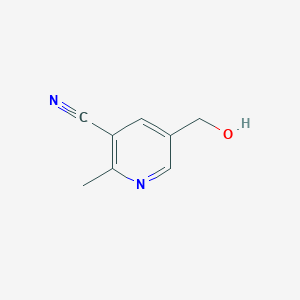![molecular formula C16H15ClO B14043812 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
7-(tert-Butyl)-1-chlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The tert-butyl group and chlorine atom attached to the dibenzofuran core make this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tert-butylbenzene with a chlorinating agent can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as chlorination, cyclization, and purification. The use of continuous flow reactors and advanced separation techniques ensures efficient production and high-quality output .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dechlorinated products or hydrogenated derivatives.
Substitution: Various substituted dibenzofurans depending on the nucleophile used.
Scientific Research Applications
7-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl and chlorine substituents.
7-(tert-Butyl)dibenzo[b,d]furan: Similar structure but lacks the chlorine atom.
1-Chlorodibenzo[b,d]furan: Similar structure but lacks the tert-butyl group.
Uniqueness
7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is unique due to the presence of both the tert-butyl group and chlorine atom. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other dibenzofuran derivatives .
Properties
Molecular Formula |
C16H15ClO |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
7-tert-butyl-1-chlorodibenzofuran |
InChI |
InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-11-14(9-10)18-13-6-4-5-12(17)15(11)13/h4-9H,1-3H3 |
InChI Key |
VCHIEAZZWFNAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(O2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


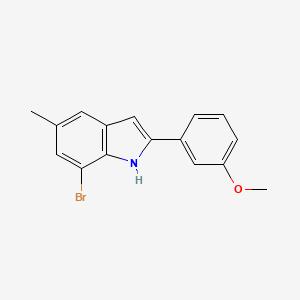
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)


